N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
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Overview
Description
N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a cyano group, a cyclopropyl group, and a dimethylamino group attached to a pyridine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and pyridine-based molecules. Examples include:
- N-(4-cyanophenyl)-2-cyanoacetamide
- 4-(dimethylamino)pyridine-2-carboxamide
Uniqueness
N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17(2)10-5-6-15-11(7-10)13(18)16-12(8-14)9-3-4-9/h5-7,9,12H,3-4H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZAHWGEMAUPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)NC(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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